molecular formula C6HCl4I B3051299 1,2,4,5-Tetrachloro-3-iodobenzene CAS No. 32770-82-4

1,2,4,5-Tetrachloro-3-iodobenzene

Cat. No. B3051299
CAS RN: 32770-82-4
M. Wt: 341.8 g/mol
InChI Key: OUOGYOBZKZJEQN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3-iodobenzene, also known as tecnazene , is an organic compound with the chemical formula HC₆Cl₄NO₂ . It appears as a colorless solid . This compound is used as a standard for quantitative analysis by nuclear magnetic resonance (NMR) .


Synthesis Analysis

1,2,4,5-Tetrachloro-3-iodobenzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with iodine and sodium metaperiodate in concentrated sulfuric acid . The resulting product is a cube-shaped crystal solvate .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 98-101°C .
  • Boiling Point : Around 304°C .
  • Molecular Weight : 260.89 g/mol .

Scientific Research Applications

Synthesis of Polychlorinated Compounds

1,2,4,5-Tetrachloro-3-iodobenzene has been utilized in the preparation of novel polychlorinated unsymmetrical biaryls. These compounds, such as 2-(1,2,4,5-tetrachlorophenyl)-3,4,5-trichlorothiophene and 2-(1,2,4,5-tetrachlorophenyl)-3,4-dichlorothiophene, were synthesized with yields of 56–58% by reacting 1,2,4,5-tetrachloro-3-iodobenzene with trichloro- and 3,4-dichloro-2-thienylcopper. The infrared (IR), nuclear magnetic resonance (NMR), and mass spectra of these new compounds have been reported, indicating their potential for further chemical applications (Rahman, 1982).

Study of Crystal Structures

1,2,4,5-Tetrachloro-3-iodobenzene has been used in the study of crystal structures of related compounds. For example, the crystal structures of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene and 1,3,5-Trichloro-2,4-dinitrobenzene were determined, and their temperature dependence of the 35Cl nuclear quadrupole resonance (NQR) frequencies was investigated. Such studies provide insights into the molecular structures and phase transitions of these compounds, contributing to a deeper understanding of their physical and chemical properties (Wigand et al., 1987).

Synthesis of Benzobis(imidazolium) Salts

1,2,4,5-Tetrachloro-3-iodobenzene has been instrumental in the development of new synthetic methodologies for 1,2,4,5-tetraaminobenzenes and their corresponding benzobis(imidazolium) salts. This includes the palladium-catalyzed coupling of various 1,2,4,5-tetrabromo- or tetrachlorobenzenes with aryl- or tert-alkylamines, leading to the respective tetrakis(N-substituted)aminobenzenes. These advances in synthesis techniques have enabled comparative solid-state structural analyses of these electron-rich arenes and their oxidized derivatives, contributing significantly to organic chemistry (Khramov et al., 2006).

Molecular Dynamics and NQR Data

The compound has also been used in the study of molecular dynamics in related chloronitrobenzenes. Torsional frequencies were evaluated in compounds like 1,2,4,5-tetrachloro-3,6-dinitrobenzene using experimental results of NQR and crystal structure data. This research provides valuable data on the dynamic behavior of these molecules over a wide temperature range, offering insights into their molecular motion and interactions (Sastry et al., 1994).

properties

IUPAC Name

1,2,4,5-tetrachloro-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOGYOBZKZJEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334401
Record name 1,2,4,5-Tetrachloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrachloro-3-iodobenzene

CAS RN

32770-82-4
Record name 1,2,4,5-Tetrachloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-IODO-2,3,5,6-TETRACHLOROBENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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